molecular formula C14H17NO3 B2792957 1-Ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 900641-27-2

1-Ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2792957
CAS No.: 900641-27-2
M. Wt: 247.294
InChI Key: UKAGVVHRYCYKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxylic acid group, and an ethyl group

Properties

IUPAC Name

1-ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-7-5-4-6-9(10)2/h4-7,11,13H,3,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAGVVHRYCYKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylacetic acid with ethylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the pyrrolidine ring. Industrial production methods may involve more efficient catalytic processes and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions where the ethyl or methyl groups are replaced by other functional groups under specific conditions. Common reagents and conditions for these reactions include the use of strong acids or bases, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    2-Methylphenylacetic acid: A precursor in the synthesis of the target compound.

    Pyrrolidine derivatives: Compounds with similar ring structures but different substituents.

    Carboxylic acids: Compounds with similar functional groups but different overall structures

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.